![molecular formula C25H21FN2O4 B2474846 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877780-66-0](/img/structure/B2474846.png)

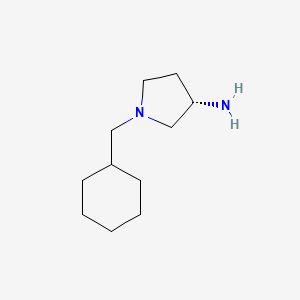

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

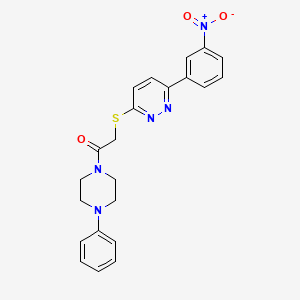

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, also known as TAK-700, is a selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the biosynthesis of androgens and estrogens. TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer, as well as other hormone-dependent cancers.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research into pyrimidin-derivatives, such as those structurally related to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, has shown promising antifungal effects. A study by Jafar et al. (2017) synthesized compounds including dimethylpyrimidin-derivatives that were investigated for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. The results highlighted the potential of these compounds as antifungal agents, with significant effects observed, particularly against Aspergillus terreus (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Metal Ion Recognition

Fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including those with pyrimidinyl and phenol components, have been studied for their ability to chelate metal ions. Hong et al. (2012) developed a series of fluoroionophores that demonstrated specific chelation of Zn +2 and Cd +2 in various solutions. These findings suggest applications in metal ion detection and analysis, showcasing the versatility of pyrimidin-derivatives in scientific research (Hong, Lin, Hsieh, & Chang, 2012).

Anti-Corrosion Properties

The study of Schiff base derivatives for anti-corrosion applications has extended to compounds related to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol. Satpati et al. (2020) synthesized Schiff base derivatives that demonstrated significant anti-corrosive effects on mild steel in acidic conditions. These compounds, through adsorption characteristics and corrosion inhibition behavior, suggest potential applications in metal protection and preservation (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).

Antibacterial Agents

2,4-Diamino-5-benzylpyrimidines, structurally related to the compound of interest, have been explored for their antibacterial properties. Roth et al. (1989) prepared a series of pyrimidines that showed high in vitro antibacterial activity against anaerobic organisms, comparable to or better than metronidazole in some cases. This research underscores the potential of pyrimidin-derivatives as effective antibacterial agents, with implications for developing new antibiotics (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, & Elwell, 1989).

Wirkmechanismus

Target of Action

The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by regulating the assembly of the mitotic spindle and the separation of sister chromatids .

Mode of Action

This compound interacts with AURKA by binding to its active site, thereby inhibiting its activity . The inhibition of AURKA activity leads to a reduction in the phosphorylation of AURKA at Thr283 , a critical step in the activation of this kinase.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for the separation of sister chromatids during mitosis .

Pharmacokinetics

The compound’s ability to inhibit aurka suggests that it can penetrate cell membranes and reach its intracellular target .

Result of Action

The result of the compound’s action is a disruption of normal cell division, leading to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the induction of apoptosis, or programmed cell death . Specifically, the compound triggers the cleavage of caspase-3 and caspase-7, as well as poly (ADP-ribose) polymerase, a DNA repair enzyme .

Eigenschaften

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEHZIHJSYQHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)